3-[(4-Fluorophenyl)sulfanyl]pyrrolidine
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Overview
Description
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine is an organic compound with the molecular formula C10H12FNS. It features a pyrrolidine ring substituted with a 4-fluorophenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine typically involves the reaction of 4-fluorothiophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets. The fluorophenylsulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the sulfanyl group.
Pyrrolidine: The parent compound without any substituents.
4-Fluorothiophenol: Contains the fluorophenylsulfanyl group but lacks the pyrrolidine ring.
Uniqueness
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine is unique due to the presence of both the fluorophenylsulfanyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMRCFVGYKMWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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